molecular formula C7H3FN2O2 B027671 3-Fluoro-5-nitrobenzonitrile CAS No. 110882-60-5

3-Fluoro-5-nitrobenzonitrile

Cat. No.: B027671
CAS No.: 110882-60-5
M. Wt: 166.11 g/mol
InChI Key: GPVDTRGEVKDJOI-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitrobenzonitrile is an organic compound with the chemical formula C7H3FN2O2. It is characterized by the presence of both fluorine and nitro functional groups attached to a benzonitrile core. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

This compound is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups . It’s often used as a building block in chemical synthesis , suggesting it may interact with a variety of molecular targets depending on the specific context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-nitrobenzonitrile . Factors such as pH, temperature, and the presence of other reactive substances could potentially affect its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 3-fluorobenzonitrile. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide as a solvent.

Major Products:

Scientific Research Applications

3-Fluoro-5-nitrobenzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Fluoro-5-nitrobenzonitrile
  • 4-Fluoro-3-nitrobenzonitrile
  • 3-Bromo-5-fluorobenzonitrile

Comparison: 3-Fluoro-5-nitrobenzonitrile is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and the types of reactions it undergoes. Compared to its analogs, this compound may offer distinct advantages in terms of selectivity and yield in synthetic applications .

Properties

IUPAC Name

3-fluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVDTRGEVKDJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374629
Record name 3-fluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110882-60-5
Record name 3-fluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-nitrobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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